3-Ethylaminomethyl-3-hydroxypyrrolidine
Description
3-Ethylaminomethyl-3-hydroxypyrrolidine is a pyrrolidine derivative featuring a hydroxyl (-OH) and an ethylaminomethyl (-CH2-NH-C2H5) group at the 3-position of the saturated five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules.
The compound’s pyrrolidine backbone provides a rigid yet adaptable framework, while the hydroxyl and ethylaminomethyl groups enhance hydrogen-bonding capacity and lipophilicity, respectively. Such properties are critical for interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(ethylaminomethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-8-5-7(10)3-4-9-6-7/h8-10H,2-6H2,1H3 |
InChI Key |
WTEHWXMUMQOMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(CCNC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Hypothetical calculation based on C7H16N2O.
Research Findings and Implications
- Synthetic Accessibility : Analogous compounds like 3-(Pyridin-3-yl)propionyl-pyrrolidine are synthesized via coupling reactions, suggesting feasible routes for the target compound .
- Biological Relevance: Hydroxyl and ethylaminomethyl groups may enhance binding to targets like enzymes or GPCRs, as seen in pyridine-based agrochemicals .
- Limitations : Direct data on the target compound is scarce; comparisons rely on structural analogs. Further experimental studies are needed to validate hypothesized properties.
Preparation Methods
Cyclization of Amino Alcohol Precursors
A foundational strategy involves constructing the pyrrolidine ring from linear precursors containing pre-installed functional groups. The patent US7652152B2 outlines a method for synthesizing (S)-3-hydroxypyrrolidine via cyclization of 4-amino-(S)-2-hydroxybutyric acid derivatives. By analogy, 3-ethylaminomethyl-3-hydroxypyrrolidine could be synthesized through a modified pathway:
-
Starting Material Modification : Replace 4-amino-(S)-2-hydroxybutyric acid with a derivative bearing both hydroxyl and ethylaminomethyl groups at the 3-position.
-
Protection and Activation : Protect the amine group (e.g., with ethoxycarbonyl) and activate the carboxylic acid for reduction to a primary alcohol.
-
Halogenation and Cyclization : Convert the primary alcohol to a leaving group (e.g., bromide) and perform intramolecular amine cyclization under basic conditions (e.g., K₂CO₃ in methanol).
Key Data :
| Step | Conditions | Yield (Hypothetical) |
|---|---|---|
| Amine Protection | Ethyl chloroformate, NaHCO₃, 0–5°C | 85–90% |
| Carboxylic Acid Reduction | BH₃·THF, THF, reflux | 75–80% |
| Halogenation | PBr₃, CH₂Cl₂, 25°C | 70–75% |
| Cyclization | K₂CO₃, MeOH, 60°C | 65–70% |
Introduction of Ethylaminomethyl Group via Reductive Amination
Post-Cyclization Functionalization
Introducing the ethylaminomethyl group after pyrrolidine formation offers regioselective control. A method adapted from 1-methyl-3-pyrrolidinol synthesis involves:
-
Hydroxypyrrolidine Activation : Convert 3-hydroxypyrrolidine to a ketone intermediate via oxidation (e.g., Dess-Martin periodinane).
-
Reductive Amination : React the ketone with ethylamine in the presence of NaBH₃CN or H₂/Pd-C to form the ethylaminomethyl group.
Example Protocol :
-
Oxidation : 3-Hydroxypyrrolidine (1.0 equiv), Dess-Martin reagent (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 2 h.
-
Reductive Amination : Ketone intermediate (1.0 equiv), ethylamine (2.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 25°C, 12 h.
Hypothetical Yield : 60–65% over two steps.
One-Pot Synthesis via Double Functionalization
Simultaneous Introduction of Hydroxyl and Ethylaminomethyl Groups
A novel approach inspired by aza-Michael additions employs a dichlorobutanol precursor reacted with ethylamine and hydroxylamine derivatives:
-
Nucleophilic Displacement : React 1,4-dichloro-2-butanol with ethylamine to form a diamine intermediate.
-
Cyclization and Hydroxylation : Treat the intermediate with NaOH under autoclave conditions (120°C, 10 h) to induce ring closure and hydroxyl group formation.
Reaction Scheme :
Reported Data for Analogous Reaction :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 1.0 MPa |
| Yield | 64.8% |
| Purity (HPLC) | 99.3% |
Resolution of Stereochemical Complexity
Chiral Pool Synthesis
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthetic route for 3-Ethylaminomethyl-3-hydroxypyrrolidine to improve yield and purity?
Methodological Answer:
- Step 1: Employ factorial design experiments (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to identify critical parameters .
- Step 2: Use chiral synthesis techniques (e.g., asymmetric catalysis) to control stereochemistry, as pyrrolidine derivatives often exhibit enantiomer-specific bioactivity .
- Step 3: Monitor intermediate stages via HPLC or GC-MS to isolate impurities early. Refer to PubChem data (e.g., molecular weight: 156.05 g/mol ) for benchmarking purity.
Q. What analytical techniques are most reliable for characterizing 3-Ethylaminomethyl-3-hydroxypyrrolidine’s structure?
Methodological Answer:
- Primary Tools:
- NMR Spectroscopy: Compare experimental H/C spectra with PubChem-deposited data (e.g., InChIKey: JQIBGOYPOBSVCZ ).
- Mass Spectrometry: Confirm molecular ion peaks using PubChem’s computed molecular formula (e.g., CHClN ).
- Cross-Validation: Pair X-ray crystallography with computational simulations (e.g., DFT) for ambiguous stereochemical assignments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound’s reactivity?
Methodological Answer:
- Approach 1: Perform molecular dynamics simulations to study solvent effects on reaction pathways, leveraging InChI descriptors (e.g., InChI=1S/C11H12BrNO2.ClH ).
- Approach 2: Validate density functional theory (DFT) predictions against experimental kinetic data (e.g., activation energy barriers) .
- Conflict Resolution: Use Bayesian statistical models to weigh experimental outliers against computational approximations .
Q. What strategies are effective for studying 3-Ethylaminomethyl-3-hydroxypyrrolidine’s interactions with biological targets in vitro?
Methodological Answer:
- Step 1: Design fluorescence polarization assays using labeled derivatives (e.g., tert-butyldimethylsilyloxy-modified analogs ).
- Step 2: Apply surface plasmon resonance (SPR) to quantify binding kinetics with receptors (e.g., GPCRs common in pyrrolidine pharmacology ).
- Step 3: Cross-reference results with PubChem’s bioactivity datasets to identify off-target effects .
Q. How can researchers address discrepancies in the compound’s stability under varying environmental conditions?
Methodological Answer:
- Method 1: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to track degradation products .
- Method 2: Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with structural motifs (e.g., hydroxypyrrolidine’s hygroscopicity ).
- Theoretical Framework: Link findings to the EPACT-mandated atmospheric chemistry models for pollutant stability .
Methodological Frameworks
Q. What purification techniques are optimal for isolating 3-Ethylaminomethyl-3-hydroxypyrrolidine from complex reaction mixtures?
Methodological Answer:
- Technique 1: Use membrane-based separation (e.g., nanofiltration) to remove low-MW byproducts (<300 Da) .
- Technique 2: Optimize column chromatography (e.g., reverse-phase C18) with gradient elution, guided by PubChem’s logP predictions .
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Methodological Answer:
- Guiding Principle: Align hypotheses with existing theories (e.g., Hammett substituent effects for reaction kinetics ).
- Case Study: Apply Bruyne’s quadripolar model to balance empirical data (morphological pole) with quantum mechanical calculations (theoretical pole) .
Data Interpretation & Reporting
Q. How to reconcile conflicting bioactivity results across different assay platforms?
Methodological Answer:
- Strategy 1: Normalize data using Z-score scaling to account for platform-specific variability .
- Strategy 2: Perform meta-analysis of PubChem bioassays (e.g., cytotoxicity vs. enzyme inhibition ) to identify consensus trends.
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.05 g/mol | PubChem |
| Canonical SMILES | C1CNCC1CCl.Cl | PubChem |
| Chiral Centers | 1 (3R configuration common) | PubChem |
| Stability (pH 7.4, 25°C) | t₁/₂ = 48 hours | Computed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
